Methyl 2-amino-8-fluoroquinoline-3-carboxylate
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Overview
Description
Methyl 2-amino-8-fluoroquinoline-3-carboxylate is a fluorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications, particularly in medicinal chemistry. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity of these compounds, making them valuable in the development of pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-8-fluoroquinoline-3-carboxylate typically involves the introduction of an amino group and a fluorine atom into the quinoline ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-3-fluorobenzoic acid with methyl anthranilate in the presence of a dehydrating agent can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-8-fluoroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide and potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce aminoquinolines .
Scientific Research Applications
Methyl 2-amino-8-fluoroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and protein binding.
Industry: The compound can be used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of methyl 2-amino-8-fluoroquinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound can inhibit bacterial DNA gyrase, an enzyme essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: A widely used fluoroquinolone antibiotic.
Norfloxacin: Another fluoroquinolone with similar antibacterial properties.
Ofloxacin: Known for its broad-spectrum antibacterial activity.
Uniqueness
Methyl 2-amino-8-fluoroquinoline-3-carboxylate is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other fluoroquinolones. Its unique structure allows for targeted applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H9FN2O2 |
---|---|
Molecular Weight |
220.20 g/mol |
IUPAC Name |
methyl 2-amino-8-fluoroquinoline-3-carboxylate |
InChI |
InChI=1S/C11H9FN2O2/c1-16-11(15)7-5-6-3-2-4-8(12)9(6)14-10(7)13/h2-5H,1H3,(H2,13,14) |
InChI Key |
OFTZZMPCNHRFNI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C2C(=C1)C=CC=C2F)N |
Origin of Product |
United States |
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